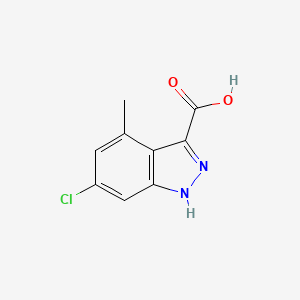

6-chloro-4-methyl-1H-indazole-3-carboxylic acid

Description

Significance of Indazole Derivatives in Chemical and Biological Research

Indazole derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a multitude of biological targets. nih.gov This structural motif is present in a variety of compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and analgesic properties. derpharmachemica.com The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. The carboxylic acid functional group at the 3-position, as seen in the title compound, is a common feature in many biologically active indazoles, often serving as a key interaction point with target proteins or as a handle for further chemical modification. derpharmachemica.com

Historical Context of Academic Investigations on Halogenated Indazoles

The study of indazoles dates back over a century, with early investigations focusing on their fundamental synthesis and reactivity. The introduction of halogen atoms to the indazole core has been a long-standing strategy to modulate the electronic properties and metabolic stability of these compounds. Early academic work laid the foundation for understanding the regiochemistry of halogenation on the indazole ring. More recently, research into halogenated indazoles has seen a resurgence, particularly in the development of synthetic cannabinoids, where specific halogenation patterns have been found to significantly influence receptor binding affinity and potency. researchgate.net This historical and ongoing interest in halogenated indazoles underscores the importance of understanding the role of the chlorine substituent in 6-chloro-4-methyl-1H-indazole-3-carboxylic acid.

Current Research Landscape for this compound and Related Structures

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the current research landscape for structurally related compounds is vibrant. The synthesis of various substituted indazole-3-carboxylic acids is an active area of investigation, with numerous methodologies being developed to access these scaffolds efficiently. sioc-journal.cn For instance, a patent for a closely related compound, 6-chloro-1H-indazole-3-carboxylic acid, outlines a synthetic method, indicating industrial interest in this class of molecules. scbt.com The research focus for such compounds often lies in their potential as intermediates for the synthesis of more complex molecules with therapeutic potential.

Table 1: Physicochemical Properties of Related Indazole Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H-Indazole-3-carboxylic acid | C₈H₆N₂O₂ | 162.15 |

| 6-Chloro-1H-indazole-3-carboxylic acid | C₈H₅ClN₂O₂ | 196.59 |

| 1-Methyl-1H-indazole-3-carboxylic acid | C₉H₈N₂O₂ | 176.17 |

This table is generated based on data for related compounds and serves as a reference for the general properties of this class of molecules.

Overview of Research Objectives and Scope for this compound

Based on the research trends for analogous compounds, the primary objectives for the investigation of this compound would likely encompass several key areas. A fundamental objective would be the development and optimization of a robust and scalable synthetic route to the compound. Following its synthesis, a thorough characterization of its physicochemical properties would be essential.

The scope of research would then logically extend to the exploration of its biological activities. This would involve screening the compound against a panel of biological targets to identify any potential therapeutic applications. Given the known activities of other indazole derivatives, this screening could focus on areas such as oncology, inflammation, and infectious diseases. Furthermore, the compound could serve as a valuable building block for the synthesis of a library of derivatives, allowing for the exploration of structure-activity relationships (SAR).

Table 2: Potential Research Applications for Substituted Indazole-3-Carboxylic Acids

| Research Area | Potential Application |

| Medicinal Chemistry | Development of novel therapeutic agents (e.g., kinase inhibitors, anti-inflammatory drugs) |

| Chemical Biology | Design of molecular probes to study biological processes |

| Materials Science | Synthesis of novel organic materials with specific electronic or photophysical properties |

This table outlines potential research directions based on the known applications of the broader class of indazole derivatives.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-4-2-5(10)3-6-7(4)8(9(13)14)12-11-6/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJBAKUZOATTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=NN2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243092 | |

| Record name | 6-Chloro-4-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-93-4 | |

| Record name | 6-Chloro-4-methyl-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Chloro 4 Methyl 1h Indazole 3 Carboxylic Acid and Its Analogs

Strategic Considerations in Regioselective Indazole Ring Formation

The construction of the indazole ring is the foundational step in the synthesis of 6-chloro-4-methyl-1H-indazole-3-carboxylic acid. The regioselectivity of this formation is paramount to ensure the correct placement of substituents on the benzene (B151609) portion of the scaffold.

Intramolecular cyclization of appropriately substituted benzene derivatives is a common and effective strategy for forming the indazole core. The choice of precursor and reaction conditions dictates the final arrangement of substituents.

One widely used method involves the diazotization of ortho-aminobenzacetamides or related esters, which then undergo intramolecular cyclization to yield 1H-indazole-3-carboxylic acid derivatives. acs.orgnih.gov This approach is valued for its operational simplicity, mild conditions, and often high yields. acs.org Another classical approach is the reductive cyclization of ortho-nitrobenzylamines or related compounds. For instance, the reaction of 2-nitrobenzylamines with reducing agents like zinc and ammonium (B1175870) formate (B1220265) can lead to the formation of the N-N bond and subsequent cyclization to the indazole ring. researchgate.net Similarly, a one-pot condensation followed by a Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates, promoted by reagents like tri-n-butylphosphine, provides a mild route to substituted 2H-indazoles. nih.gov

The cyclization of hydrazones derived from substituted acetophenones in the presence of dehydrating agents like polyphosphoric acid (PPA) is another viable route. The specific substitution pattern on the starting acetophenone (B1666503) hydrazone directs the cyclization, although eliminations of existing groups can sometimes occur. researchgate.net

| Precursor Type | Cyclization Method | Key Reagents | Resulting Indazole Type |

| o-Aminobenzacetamide | Diazotization-Cyclization | Nitrite, Acid | 1H-Indazole-3-carboxamide |

| o-Nitrobenzylamine | Reductive Cyclization | Zn, Ammonium Formate | 2H-Indazole |

| o-Imino-nitrobenzene | Cadogan Reductive Cyclization | Tri-n-butylphosphine | 2H-Indazole |

| Acetophenone Hydrazone | Dehydrative Cyclization | Polyphosphoric Acid (PPA) | 3-Methyl-indazole |

Palladium-catalyzed reactions have emerged as powerful tools for constructing the indazole skeleton, offering alternative pathways that can accommodate a wide range of functional groups. These methods often involve the formation of a key C-N or N-N bond to complete the heterocyclic ring.

One such strategy is the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones. researchgate.net This method allows for the direct formation of the N-N bond within the indazole core. Another significant methodology is the Suzuki-Miyaura cross-coupling reaction. While often used for post-cyclization functionalization, variations of this palladium-catalyzed technique can be employed to construct the core itself from suitably designed precursors. organic-chemistry.org The process typically involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation and reductive elimination to form the desired C-C or C-N bond. organic-chemistry.org

Furthermore, palladium-catalyzed benzannulation of pyrazoles with internal alkynes presents a novel route to the indazole system. mdpi.com This method builds the benzene ring onto a pre-existing pyrazole (B372694) core, offering a different strategic approach to accessing substituted indazoles.

| Palladium-Catalyzed Method | Precursors | Key Feature | Reference |

| Intramolecular C-H Amination | Aminohydrazones | Ligand-free conditions | researchgate.net |

| Suzuki-Miyaura Coupling | Aryl halide, Organoboronic acid | Formation of C-C or C-N bonds | organic-chemistry.org |

| Benzannulation | Pyrazoles, Internal alkynes | Builds benzene ring onto pyrazole | mdpi.com |

Functionalization and Derivatization Approaches for this compound

Once the indazole core is established, or concurrently with its formation, specific functional groups must be introduced and modified. For the target molecule, this involves the carboxylic acid at the C-3 position and the chloro and methyl groups on the benzene ring.

The carboxylic acid at the C-3 position is a key feature of the target molecule. It can be introduced either during the ring formation or by functionalizing a pre-formed indazole.

A direct method involves starting with precursors that already contain the carboxyl or a related group. The diazotization of o-aminophenylacetic acid amides or esters directly yields 1H-indazole-3-carboxylic acid derivatives. nih.gov An alternative route starts from isatin, which is hydrolyzed, converted to a diazonium salt, reduced to an aryl hydrazine (B178648), and then cyclized under acidic conditions to afford the indazole acid. nih.gov A diazonium-free route has also been developed, starting from phenylhydrazine (B124118) and benzaldehyde. nih.gov For post-cyclization introduction, an indazole can be lithiated at the C-3 position using a strong base like n-butyl lithium, followed by quenching with carbon dioxide to install the carboxylic acid group. researchgate.net

Once introduced, the carboxylic acid group is a versatile handle for further derivatization. Standard coupling reactions with amines, often facilitated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBT), can be used to synthesize a wide array of 1H-indazole-3-carboxamides. researchgate.net

While the chloro and methyl groups of this compound are typically incorporated in the starting materials before cyclization, post-cyclization functionalization is a crucial strategy for creating analogs.

Halogenation: The indazole ring can be selectively halogenated after its formation. Metal-free methods are available for the regioselective mono- and poly-halogenation of 2-substituted indazoles. nih.gov Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are widely used for chlorination and bromination, respectively, often targeting the C-3, and subsequently the C-7 and C-5 positions depending on the reaction conditions and existing substituents. nih.govchim.it The choice of solvent can also influence the outcome; for example, mono-halogenation can be effectively carried out in water. nih.gov

Methylation: Regioselective methylation of the indazole ring, particularly N-methylation, is highly dependent on the reaction conditions and the electronic nature of the indazole. rsc.org When methylated under neutral conditions, the position of existing nitro groups, for example, heavily influences whether the N-1 or N-2 methyl derivative is the major product. rsc.org For instance, 5-nitroindazole (B105863) primarily yields the 1-methyl derivative, whereas 4-, 6-, and 7-nitroindazoles favor the 2-methyl product. rsc.org Conversely, acidic conditions can reverse this selectivity. rsc.org This demonstrates that precise control of pH and careful consideration of substituent effects are necessary for selective methylation.

Nucleophilic substitution reactions, particularly nucleophilic aromatic substitution (SNAr), play a significant role in both the synthesis and functionalization of the indazole scaffold.

In the synthesis of the core, an SNAr reaction can be the key ring-closing step. For example, arylhydrazones can be deprotonated to form a nucleophile that then undergoes an intramolecular SNAr reaction to close the ring and form a 1-aryl-1H-indazole. nih.gov Similarly, a base-induced intramolecular SNAr on a C₆F₅-substituted formazan (B1609692) provides a facile route to the indazole heterocycle. acs.org

The indazole ring itself, especially when activated by electron-withdrawing groups (like a nitro group), can undergo nucleophilic substitution. A notable example is the Vicarious Nucleophilic Substitution of hydrogen (VNS or SNH), where a nucleophile attacks a carbon atom bearing a hydrogen, facilitated by an activating group. The reaction of N-alkyl-7-nitroindazoles with carbanions like those derived from arylacetonitriles leads to the regioselective substitution of hydrogen at the C-4 position. researchgate.netresearchgate.net This advanced methodology allows for direct C-H functionalization at positions that are otherwise difficult to access.

| Reaction Type | Role in Synthesis | Example | Activating Group |

| Intramolecular SNAr | Ring Closure | Cyclization of deprotonated arylhydrazones | Halogen on benzene ring |

| Intramolecular SNAr | Ring Closure | Cyclization of C₆F₅-formazan | Fluorine atoms on benzene ring |

| SNH (VNS) | Post-Cyclization Functionalization | Reaction with arylacetonitrile carbanion | Nitro group at C-7 |

Novel Synthetic Pathways and Process Optimization

The synthesis of this compound and its analogs is a focal point of advanced organic chemistry, driven by their significance as intermediates in pharmaceutical manufacturing. Researchers have developed several innovative methodologies to optimize yield, purity, and process efficiency. These methods range from classical diazotization reactions to modern microwave-assisted techniques, each offering distinct advantages in specific synthetic contexts.

Diazotization Reactions for 1H-Indazole-3-carboxylic Acid Derivatives

Diazotization represents a highly efficient and direct pathway for the synthesis of 1H-indazole-3-carboxylic acid derivatives. This methodology involves the conversion of ortho-aminobenzacetamides or ortho-aminophenylacetic acid esters and amides directly into the corresponding indazole structures. sioc-journal.cnrawdatalibrary.netgoogle.com The process is noted for its operational simplicity, use of mild reaction conditions, rapid reaction rates, and generally high yields. sioc-journal.cnrawdatalibrary.net

The core of the reaction is the in-situ generation of a diazonium salt from a primary aromatic amine (the ortho-amino group of the starting material), which then undergoes intramolecular cyclization to form the indazole ring. sioc-journal.cngoogle.com This one-step process avoids the need for more complex, multi-step procedures that might start from materials like 3-oxoindole or o-nitroacetophenone derivatives. google.com The versatility of this method allows for a wide scope of substrates, making it a valuable tool for creating a diverse library of 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn For instance, this protocol has been successfully employed in the total synthesis of pharmaceutical compounds like granisetron (B54018) and lonidamine. sioc-journal.cn

| Starting Material Type | Key Reagent | Product | Advantages |

| o-Aminophenylacetic acid amides | Nitrite (e.g., tert-butyl nitrite) | 1H-Indazole-3-carboxylic acid amides | One-step, mild conditions, high yield. google.com |

| o-Aminophenylacetic acid esters | Nitrite (e.g., sodium nitrite) | 1H-Indazole-3-carboxylic acid esters | Rapid reaction, operational simplicity. sioc-journal.cngoogle.com |

| ortho-Aminobenzacetamides | Diazotization reagents | 1H-Indazole-3-carboxylic acid derivatives | Direct conversion, wide substrate scope. sioc-journal.cnrawdatalibrary.net |

Directed Lithiation-Carboxylation Sequences

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. In the context of indazole synthesis, this method can be employed to introduce substituents at specific positions, which can then be converted to a carboxylic acid. A typical sequence involves the protection of the indazole nitrogen, followed by lithiation directed by the protecting group or another substituent on the ring. The resulting lithiated intermediate is then quenched with an electrophile.

While direct carboxylation by quenching with CO2 is a standard procedure, an alternative strategy involves trapping the lithiated species with dimethylformamide (DMF) to install an aldehyde group. thieme-connect.com This aldehyde can subsequently be oxidized to the target carboxylic acid. This multi-step approach offers precise control over regioselectivity, which is particularly crucial when synthesizing densely functionalized indazole derivatives. thieme-connect.com Metalation strategies using strong bases like n-BuLi can be used for functionalization at the C3 position, which is a key step toward forming the 3-carboxylic acid moiety. chim.it

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has become an important tool for accelerating chemical reactions, improving yields, and promoting green chemistry principles. jchr.orgresearchgate.net This technology is particularly effective for the synthesis of heterocyclic compounds like indazoles. semanticscholar.org Microwave irradiation facilitates rapid and uniform heating of the reaction mixture through a mechanism known as dielectric heating, which significantly reduces reaction times compared to conventional heating methods—often from hours to minutes. jchr.orgnih.gov

This approach has been successfully applied to various steps in indazole synthesis, including the crucial cyclization and cross-coupling reactions. semanticscholar.orgdiva-portal.org For example, Pd-catalyzed coupling reactions between bromoindazole isomers and arylboronic acids are significantly accelerated under microwave irradiation, leading to higher yields of functionalized products. semanticscholar.org The efficiency of MAOS makes it a highly attractive method for the rapid synthesis of libraries of indazole derivatives for research and drug discovery programs. researchgate.netjchr.org

| Reaction Type | Conventional Method Time | Microwave Method Time | Key Advantage |

| Heterocyclization | Several hours | 10-20 minutes | Drastic reduction in reaction time, higher yields. nih.gov |

| Pd-catalyzed coupling | Hours | Minutes | Improved efficiency and product yield. semanticscholar.org |

| N-alkylation/arylation | Hours to days | Minutes to hours | Cleaner reactions, minimized byproducts. semanticscholar.org |

Multi-Step Halogenation/Cyclization Protocols

Halogenation of the indazole core is a critical step in many multi-step synthetic routes, as the halogen atom serves as a versatile handle for further functionalization through metal-catalyzed cross-coupling reactions. chim.it The introduction of a bromine or iodine atom at the C3-position is a common strategy to create a precursor for subsequent reactions. chim.it

Following halogenation, or starting from a pre-halogenated aromatic precursor, cyclization is performed to construct the indazole ring. One notable method is the intramolecular Ullmann-type reaction. thieme-connect.com This sequence can begin with a substituted benzene derivative which undergoes condensation with a hydrazine (e.g., methyl hydrazine) to form a hydrazone. This intermediate is then subjected to a copper-mediated intramolecular cyclization to yield the final 1H-indazole product. thieme-connect.com Another established pathway involves the intramolecular amination of ortho-haloarylhydrazones to form the indazole N-N bond. nih.gov These multi-step protocols provide a robust framework for accessing complex and specifically substituted indazoles that may not be achievable through more direct methods. thieme-connect.com

Isomer-Specific Synthetic Strategies (e.g., N-1 vs. N-2 Substitution)

A significant challenge in the synthesis of indazole derivatives is controlling the regioselectivity of substitution on the pyrazole ring's nitrogen atoms, leading to either N-1 or N-2 isomers. The relative stability and ratio of these isomers are influenced by thermodynamic and kinetic factors, as well as the nature of the reactants and reaction conditions. nih.gov

Generally, the N-1 substituted isomer is thermodynamically more stable, while the N-2 isomer is often the kinetically favored product. nih.gov In nucleophilic substitution reactions, such as the alkylation of the 1H-indazole anion with halo esters, a mixture of N-1 and N-2 isomers is typically formed. nih.govnih.govulisboa.pt In many cases, the N-1 isomer predominates in the final product mixture. nih.govulisboa.pt

However, the regioselectivity can be influenced by the choice of the alkylating or acylating agent. nih.gov For instance, using specific reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) can favor the formation of N-2 alkylated isomers. nih.gov The structural assignment of the N-1 and N-2 isomers is definitively accomplished using spectroscopic techniques, particularly ¹H-NMR, where characteristic chemical shift differences are observed for the ring protons. For example, the H-7 proton of N-2 isomers typically appears at a higher frequency (deshielded) compared to the corresponding N-1 isomer. nih.gov

| Isomer | Thermodynamic Stability | Kinetic Favorability | Typical Outcome in Alkylation | Method for Selective Synthesis |

| N-1 | More stable | Less favored | Often the major product in mixtures. nih.govulisboa.pt | Equilibration of isomer mixtures. nih.gov |

| N-2 | Less stable | More favored | Kinetically controlled product. nih.gov | Use of specific alkylating agents (e.g., trialkyloxonium salts). nih.gov |

Spectroscopic and Structural Elucidation Techniques in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 6-chloro-4-methyl-1H-indazole-3-carboxylic acid, ¹H and ¹³C-NMR spectra would provide conclusive evidence for its structure.

¹H-NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would display two singlets for the protons at positions 5 and 7 of the indazole ring, a consequence of their isolation from neighboring protons. The methyl group at position 4 would produce a sharp singlet, typically in the range of 2.2-2.5 ppm. The labile protons of the carboxylic acid (-COOH) and the indazole amine (N-H) would appear as broad singlets that can vary in chemical shift depending on solvent and concentration, but are generally expected at >12 ppm and >13 ppm, respectively.

¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum would show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field (around 165-175 ppm). The six carbons of the bicyclic indazole core would appear in the aromatic region (approximately 110-145 ppm), with their specific shifts influenced by the chloro and methyl substituents. The methyl carbon would be observed at a high field, typically around 15-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and chemical shift theory.

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H-NMR | -COOH | > 12 | Broad Singlet |

| N-H | > 13 | Broad Singlet | |

| Ar-H (H5, H7) | 7.0 - 8.0 | Two Singlets | |

| -CH₃ | 2.2 - 2.5 | Singlet | |

| Solvent dependent | |||

| ¹³C-NMR | -COOH | 165 - 175 | |

| Ar-C | 110 - 145 | ||

| -CH₃ | 15 - 20 |

Vibrational Spectroscopy Applications (FT-IR, Raman) in Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The IR spectrum of this compound would be dominated by the absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids in the solid state. echemi.com The C=O stretch of the carbonyl group would give a strong, sharp absorption around 1700-1725 cm⁻¹. echemi.com The N-H stretch of the indazole ring would likely appear as a moderate band in the 3200-3400 cm⁻¹ region. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group would be just below 3000 cm⁻¹. The C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also observable in Raman spectra. Aromatic ring stretching vibrations, which are often strong in Raman, would be expected in the 1400-1600 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Predicted data based on characteristic group frequencies for organic molecules.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| N-H Stretch | Indazole | 3200 - 3400 | Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Methyl | 2850 - 2960 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium-Strong |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |

| C-Cl Stretch | Aryl Halide | < 800 | Medium-Strong |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. While no specific mass spectrum for this compound has been located, data for the closely related 6-chloro-1H-indazole-3-carboxylic acid is available from patent literature, showing a molecular ion at m/z 196.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although no crystal structure for this compound has been reported, studies on related indazole derivatives provide insight into its likely solid-state architecture. nih.govresearchgate.net

It is highly probable that the molecule would form centrosymmetric dimers in the crystal lattice through strong hydrogen bonds between the carboxylic acid groups of two molecules. nih.gov Further intermolecular hydrogen bonding involving the indazole N-H donor and a carbonyl oxygen or nitrogen acceptor from an adjacent dimer could lead to the formation of extended one-, two-, or three-dimensional networks. The analysis would also precisely define the planarity of the bicyclic indazole system and the orientation of the carboxylic acid and methyl substituents relative to the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for conjugated systems. The indazole ring system is aromatic and would be expected to exhibit strong UV absorption. Studies on parent indazole and its simple derivatives show characteristic absorption bands in the UV region, typically between 250 and 300 nm, corresponding to π→π* electronic transitions. nih.gov

For this compound, the core indazole chromophore is extended by conjugation with the carboxylic acid group and perturbed by the chloro and methyl substituents. These groups would be expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted indazole. The exact position of λ_max would be sensitive to the solvent polarity. This technique would confirm the presence of the conjugated aromatic system within the molecule.

Investigations into Biological Activities and Mechanistic Pathways

Modulation of Cellular and Molecular Targets by Indazole Derivatives

The core indazole scaffold serves as a versatile template for designing molecules that can interact with high specificity and affinity with a range of biological targets. nih.govmdpi.commdpi.com This structural flexibility allows for the development of compounds that can act as potent inhibitors of enzymes or as antagonists at cell surface receptors, thereby disrupting disease-related cellular and molecular processes. mdpi.commdpi.comresearchgate.nettaylorandfrancis.com

Indazole derivatives have emerged as a prominent class of enzyme inhibitors, targeting various enzyme families implicated in disease. nih.govresearchgate.net Their mechanisms of action often involve competitive or allosteric inhibition, leading to the modulation of key physiological and pathological processes.

One of the most significant areas of investigation is their role as kinase inhibitors . nih.govresearchgate.net Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. nih.gov Indazole-based compounds have been developed as potent inhibitors of several kinases, including:

Receptor Tyrosine Kinases (RTKs): Derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptors (FGFRs), which are key drivers of angiogenesis, the process of new blood vessel formation that is critical for tumor growth. nih.govnih.gov For instance, one 1H-indazol-3-amine derivative demonstrated potent FGFR1 inhibition with an IC50 value of 15.0 nM. nih.gov

Serine/Threonine Kinases: The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently hyperactivated in cancer cells, promoting proliferation and survival. nih.gov Certain 3-amino-1H-indazole derivatives have been shown to effectively inhibit this pathway. nih.gov Other derivatives act as inhibitors of Rho-associated coiled-coil kinases (ROCKs), Glycogen Synthase Kinase 3 (GSK-3), and Extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation, migration, and apoptosis. nih.govnih.govresearchgate.net

Jun N-terminal Kinase (JNK): The JNK pathway is activated by stress signals and pro-inflammatory cytokines and is implicated in inflammatory diseases and cancer. google.com Specific indazole derivatives have been identified as inhibitors of JNK. google.com

Beyond kinases, indazole derivatives inhibit other important enzymes. They have been shown to inhibit Cyclooxygenase-2 (COX-2) , an enzyme central to the inflammatory response by producing prostaglandins. nih.govmdpi.com The IC50 values for COX-2 inhibition by various indazoles range from 12.32 to 23.42 μM. nih.gov In the realm of infectious diseases, indazoles have been discovered as a novel class of inhibitors for bacterial DNA Gyrase B (GyrB) , a validated target for antibiotics, showing potent activity against pathogens like Staphylococcus aureus. nih.gov Additionally, halogenated indazoles, including 6-chloro-1H-indazole, have been identified as strong inhibitors of Lactoperoxidase (LPO) , an antimicrobial enzyme, with Ki values as low as 4.10 µM. nih.gov

| Enzyme Target | Derivative Type | Inhibitory Concentration (IC50/Ki) | Reference |

|---|---|---|---|

| FGFR1 | 1H-indazol-3-amine derivative | 15.0 nM (IC50) | nih.gov |

| ERK1/2 | 1H-indazole amide derivative | 9.3 - 25.8 nM (IC50) | nih.gov |

| GSK-3 | 1H-indazole-3-carboxamide derivative | 18 nM (IC50) | nih.gov |

| VEGFR-2 | Indazole–pyrimidine-based derivative | 34.5 nM (IC50) | nih.gov |

| Cyclooxygenase-2 (COX-2) | Indazole derivatives | 12.32 - 23.42 μM (IC50) | nih.gov |

| Lactoperoxidase (LPO) | 6-chloro-1H-indazole | 4.10 µM (Ki) | nih.gov |

Indazole derivatives also function by binding to cell surface receptors, acting as antagonists to block downstream signaling. sci-hub.seacs.org A notable example is the development of indazole arylsulfonamides as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4). acs.org These compounds bind to an intracellular site on the receptor, distinct from the natural ligand binding site, effectively preventing receptor activation. acs.org

The indazole structure has also been incorporated into ligands for serotonin 5-HT receptors, which are involved in a variety of neurological and gastrointestinal functions. sci-hub.sederpharmachemica.com Furthermore, these compounds have been investigated as ligands for I2 imidazoline receptors, which are implicated in various psychiatric and neurodegenerative disorders. sci-hub.se

By inhibiting enzymes like kinases or binding to receptors, indazole derivatives can profoundly perturb intracellular signal transduction pathways. nih.govkhanacademy.org As mentioned, derivatives targeting the PI3K/AKT/mTOR pathway can halt signals that drive tumor cell growth and proliferation. nih.gov Similarly, inhibition of the JNK pathway can disrupt signaling cascades that lead to inflammation and regulate cellular proliferation and apoptosis. google.com This ability to interfere with key signaling nodes is fundamental to the therapeutic potential of the indazole scaffold.

Preclinical Biological Profiling in Disease Models (In Vitro and In Vivo)

The mechanistic actions of indazole derivatives at the molecular level translate into significant biological effects in preclinical disease models. Extensive in vitro and in vivo studies have profiled their potential as antineoplastic, antimicrobial, and anti-inflammatory agents.

The anticancer properties of indazole derivatives are well-documented. nih.govresearchgate.netresearchgate.netrsc.org Numerous studies have demonstrated their ability to inhibit the growth of various human cancer cell lines. For example, a series of polysubstituted indazoles showed potent antiproliferative activity against A2780 (ovarian) and A549 (lung) cancer cells, with IC50 values ranging from 0.64 to 17 µM. researchgate.net Another indazole derivative, compound 2f, exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values between 0.23 and 1.15 μM. nih.govrsc.org Coordination compounds of indazole-3-carboxylic acid have also shown efficacy against colon (HT29), hepatoma (Hep-G2), and melanoma (B16-F10) cell lines. nih.gov

The primary mechanisms underlying this antineoplastic potential include:

Inhibition of Cell Proliferation: By targeting key kinases and signaling pathways that control the cell cycle, these compounds can effectively halt cancer cell division. nih.govnih.gov

Induction of Apoptosis: Many indazole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. nih.govnih.govresearchgate.net Mechanistic studies revealed this is often achieved by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2. nih.govrsc.org Some compounds also induce apoptosis by increasing reactive oxygen species (ROS) levels and decreasing the mitochondrial membrane potential. nih.govrsc.org

Cell Cycle Arrest: Certain derivatives can cause a blockage at specific phases of the cell cycle, such as the G2/M phase, preventing the cells from progressing towards mitosis and division. nih.govresearchgate.net

In vivo studies have corroborated these in vitro findings. For instance, compound 2f was shown to suppress tumor growth in a 4T1 breast cancer mouse model, highlighting its potential for further development. nih.govrsc.org

| Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 2f | Various | 0.23 - 1.15 µM | nih.govrsc.org |

| Compound W24 | HT-29, MCF-7, A-549, HepG2, HGC-27 | 0.43 - 3.88 µM | nih.gov |

| Polysubstituted Indazoles | A2780, A549 | 0.64 - 17 µM | researchgate.net |

The indazole scaffold is a recognized pharmacophore in the development of antimicrobial and antifungal agents. researchgate.netnih.gov Derivatives have shown a broad spectrum of activity against various pathogens.

In the antibacterial domain, indazole derivatives have demonstrated excellent activity against clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), through the inhibition of DNA gyrase B. nih.gov Other studies have reported activity against bacteria such as Escherichia coli and Bacillus cereus. nih.gov

The antifungal properties of these compounds are also significant. nih.gov Indazole-linked triazoles exhibited potent activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp. nih.gov One such compound showed excellent efficacy against Candida albicans in a murine infection model when administered orally. nih.gov Other 2H-indazole derivatives have also shown in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com The mechanism for many azole antifungals involves the inhibition of cytochrome P450 14α-demethylase, an enzyme crucial for fungal cell membrane synthesis. researchgate.net

Furthermore, certain indazole derivatives possess potent antiprotozoal activity, proving more effective than the reference drug metronidazole against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com

Indazole-based compounds, including the non-steroidal anti-inflammatory drug (NSAID) Benzydamine, have long been recognized for their anti-inflammatory properties. nih.govresearchgate.net Preclinical studies have confirmed and characterized these effects. In vivo, indazole derivatives significantly and dose-dependently inhibited carrageenan-induced hind paw edema in rats, a classic model of acute inflammation. nih.gov

The mechanisms behind these anti-inflammatory effects are multifactorial and involve:

Inhibition of COX-2: As previously noted, indazoles can inhibit the COX-2 enzyme, thereby reducing the synthesis of inflammatory prostaglandins. nih.govmdpi.com

Reduction of Pro-inflammatory Cytokines: These compounds have been shown to inhibit the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov

Inhibition of Nitric Oxide (NO) Production: Coordination compounds of indazole-3-carboxylic acid demonstrated a significant inhibitory effect on the production of nitric oxide, a key inflammatory mediator. nih.gov Certain compounds achieved NO inhibition close to 80% after 48 hours of treatment. nih.gov

Free Radical Scavenging: The anti-inflammatory action may also be attributed to the ability of these compounds to scavenge free radicals. nih.gov

These findings underscore the potential of indazole derivatives as a platform for developing novel anti-inflammatory therapies. taylorandfrancis.comnih.gov

Research into Metabolic Pathway Modulation (e.g., AMPK Activation)

Research into the modulation of metabolic pathways by indazole derivatives has revealed significant potential, particularly in the activation of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.

One notable example is the discovery of a direct activator of AMPK, 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), which evolved from an initial indazole amide hit from high-throughput screening. acs.org Optimization of the indazole core, including the incorporation of a chloro group at the 6-position, was found to significantly increase potency. acs.org This suggests that the 6-chloro-indazole-3-carboxylic acid scaffold is a key pharmacophore for AMPK activation.

Further studies have highlighted that novel indazole propionic acid derivatives also act as AMPK activators, indicating a broader applicability of the indazole core in designing modulators of this metabolic pathway. nih.gov The mechanism of activation often involves allosteric regulation of the AMPK enzyme complex, leading to downstream effects on glucose and lipid metabolism. While direct studies on 6-chloro-4-methyl-1H-indazole-3-carboxylic acid are not available, the established activity of structurally similar compounds suggests it may also possess AMPK activating properties.

Table 1: Investigated Indazole Derivatives as AMPK Activators

| Compound Name | Key Findings |

| 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) | Direct activator of AMPK, developed from an indazole amide lead. acs.org |

| Indazole Propionic Acid Derivatives | Described as novel AMPK activators for AMPK-related diseases. nih.gov |

Exploration of Receptor Selectivity and Agonist/Antagonist Properties

The indazole nucleus is a versatile scaffold that has been incorporated into molecules targeting a diverse range of receptors, often exhibiting high selectivity and potent agonist or antagonist activity.

For instance, certain indazole derivatives have been identified as potent and selective antagonists of the transient receptor potential A1 (TRPA1) ion channel. nih.gov Medicinal chemistry efforts on a 5-(2-chlorophenyl)indazole lead demonstrated that substitutions on the indazole ring are crucial for improving activity and selectivity. nih.gov

In a different therapeutic area, metabolism-guided design has led to the development of 3-substituted indazole compounds as selective androgen receptor (AR) antagonists. nih.gov Specifically, a 3-methyl-5-fluoro indazole derivative showed improved metabolic stability while retaining potent antagonistic activity against the AR. nih.gov This highlights the potential for indazole-3-carboxylic acid derivatives to act as selective hormone receptor modulators.

Furthermore, various N-1-substituted indazole-3-carboxamides have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), demonstrating the adaptability of the indazole-3-carboxamide scaffold for targeting enzymes with high selectivity. nih.gov The specific agonist or antagonist properties and receptor selectivity of this compound remain to be elucidated through direct experimental evaluation.

Table 2: Receptor Selectivity of Various Indazole Derivatives

| Compound Class | Target Receptor/Enzyme | Activity |

| 5-(2-(trifluoromethyl)phenyl)indazoles | Transient Receptor Potential A1 (TRPA1) | Antagonist nih.gov |

| 3-substituted indazoles | Androgen Receptor (AR) | Antagonist nih.gov |

| N-1-substituted indazole-3-carboxamides | Poly(ADP-ribose)polymerase-1 (PARP-1) | Inhibitor nih.gov |

| Indazole Derivatives | Butyrylcholinesterase (BChE) | Selective Inhibitors monash.edu |

Mechanisms of Action Elucidation at the Molecular Level

The molecular mechanisms of action for bioactive indazole derivatives are as varied as their therapeutic targets. The indazole moiety can engage in various non-covalent interactions with protein targets, including hydrogen bonding, hydrophobic interactions, and pi-stacking, which are fundamental to their biological effects.

In the context of AMPK activation by compounds like PF-06409577, the mechanism involves direct binding to the AMPK complex, leading to a conformational change that enhances its kinase activity. acs.org This allosteric activation is a common mechanism for small molecule activators of AMPK.

For indazole-based PARP-1 inhibitors, a structure-based design approach has been utilized to achieve potent inhibition. nih.gov This implies that the indazole scaffold fits into the active site of the PARP-1 enzyme, likely interacting with key amino acid residues to block its catalytic function.

In the case of TRPA1 antagonists, structure-activity relationship (SAR) studies of 5-(2-(trifluoromethyl)phenyl)indazoles have shown that specific substitutions on both the indazole and phenyl rings are critical for potent antagonism. nih.gov This suggests a well-defined binding pocket for these compounds on the TRPA1 channel.

The molecular mechanism of 1H-Indazole-3-carboxylic acid has been suggested to involve the inhibition of protein synthesis by binding to the ribosome and preventing peptide bond formation. biosynth.com It is also proposed to inhibit carboxylate metabolism and cellular glycolysis. biosynth.com While these mechanisms are described for the parent compound, they provide a plausible starting point for understanding how derivatives like this compound might function at a molecular level, pending specific investigation.

Structure Activity Relationship Sar Studies and Rational Analog Design

Impact of Substituent Position and Nature (Chloro, Methyl, Carboxylic Acid) on Biological Activity

The biological activity of the 6-chloro-4-methyl-1H-indazole-3-carboxylic acid scaffold is highly sensitive to the nature and position of its substituents. The chloro, methyl, and carboxylic acid groups each play a distinct role in modulating the compound's physicochemical properties and its binding affinity to target proteins.

Chloro Group at Position 6: The chlorine atom at the C6 position significantly influences the electronic properties of the benzene (B151609) portion of the indazole ring. As an electron-withdrawing group, it can affect the pKa of the indazole nitrogens and the carboxylic acid, influencing ionization state and hydrogen bonding capabilities. Its lipophilic nature can enhance membrane permeability and hydrophobic interactions within a target's binding pocket. SAR studies on related indazole series have shown that halogen substitutions are critical for potency. For instance, in a series of indazole-3-carboxamides developed as CRAC channel blockers, the presence and position of chloro and fluoro groups on associated phenyl rings profoundly affected inhibitory activity.

Methyl Group at Position 4: The methyl group at the C4 position introduces a small, lipophilic substituent. This can influence the compound's conformation and create favorable van der Waals interactions with hydrophobic pockets in a target protein. In studies of indazole arylsulfonamides as CCR4 antagonists, it was found that only small groups were tolerated at positions C5, C6, or C7, with C6 being preferred, highlighting the steric constraints around the indazole core. The placement at C4 specifically can prevent unfavorable steric clashes and optimize binding.

Carboxylic Acid at Position 3: The carboxylic acid group at the C3 position is a key functional group, often acting as a primary point of interaction with a biological target. It is a strong hydrogen bond donor and acceptor and can form critical salt bridges with positively charged amino acid residues (like arginine or lysine) in a binding site. The necessity of this acidic moiety is a common theme in medicinal chemistry. The conversion of the carboxylic acid to an ester or amide can drastically alter or abolish activity, confirming its role as a key pharmacophoric feature. Methods for the direct and selective synthesis of 1H-indazole-3-carboxylic acid derivatives are well-developed, underscoring the importance of this functional group in drug discovery.

The interplay between these three groups is complex. The electron-withdrawing nature of the C6-chloro group can increase the acidity of the C3-carboxylic acid, potentially strengthening its interactions with basic residues in a target. The steric bulk of the C4-methyl group can orient the entire molecule within the binding site to optimize the interactions of the other functional groups.

Role of the Indazole Core in Ligand-Target Interactions

The 1H-indazole ring system is not merely a scaffold for substituents but an active participant in ligand-target interactions. It is considered a "privileged" structure in medicinal chemistry due to its ability to engage in multiple types of favorable interactions and its presence in numerous biologically active compounds.

The bicyclic, aromatic nature of the indazole core allows it to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's active site. The two nitrogen atoms within the pyrazole (B372694) portion of the ring are critical for defining its binding properties. The N1-H group is a hydrogen bond donor, while the N2 nitrogen is a hydrogen bond acceptor. This dual functionality allows the indazole core to form specific and directional hydrogen bonds that are crucial for anchoring the ligand to its target. X-ray crystallography studies on related indazole sulfonamide fragments have suggested the presence of important intramolecular interactions that stabilize the active conformation required for binding.

Design and Synthesis of Analogs to Optimize Mechanistic Potency and Selectivity

The rational design of analogs based on the this compound structure aims to improve potency, selectivity, and pharmacokinetic properties. This process involves systematically modifying the parent structure and evaluating the impact on biological activity.

One common strategy is the modification of the carboxylic acid group. While essential for binding, this group can sometimes lead to poor cell permeability or rapid metabolism. Converting the carboxylic acid to a carboxamide is a frequent approach. In the development of PAK1 inhibitors, a fragment-based screening approach identified 1H-indazole-3-carboxamide derivatives as potent leads. Subsequent optimization showed that substituting the amide with appropriate hydrophobic rings and hydrophilic groups was critical for improving potency and selectivity.

Another key area for modification is the indazole ring itself. Analogs can be synthesized with different substituents at various positions to probe the steric and electronic requirements of the binding pocket. For example, moving the chloro or methyl groups to other positions or replacing them with other functional groups (e.g., fluoro, methoxy) can reveal "hot spots" for productive interactions.

The table below, derived from a study on indazole-3-carboxamides as CRAC channel blockers, illustrates how systematic modification of a related scaffold impacts potency. Although the core is slightly different, the principles of analog design are directly applicable.

| Compound | Ar Moiety (Substitution on Amide) | IC₅₀ (µM) |

|---|---|---|

| 12d | 3-Fluoro-4-pyridyl | 0.67 |

| 12a | 2,6-Difluorophenyl | 1.51 |

| 12e | 2,4-Difluorophenyl | 2.33 |

| 12b | 2-Chloro-6-fluorophenyl | 3.23 |

| 12f | 3-Methyl-4-pyridyl | > 10 |

| 12g | 3,5-Difluoro-4-pyridyl | > 10 |

This data clearly shows that potent activity is achieved with specific di-substituted phenyl and pyridyl rings, while other substitutions lead to a significant loss of activity. Such studies provide a roadmap for designing more effective analogs of this compound.

Comparative Analysis with Structurally Similar Heterocyclic Compounds (e.g., Indoles)

The indazole ring is a bioisostere of other bicyclic aromatic heterocycles, most notably indole. While both are ten-π electron aromatic systems, their distinct chemical properties lead to different biological profiles. Indole features a pyrrole ring fused to benzene, whereas indazole has a pyrazole ring. The key difference is the presence of two adjacent nitrogen atoms in indazole versus a single nitrogen in indole.

This structural difference has several important consequences for ligand-target interactions:

Hydrogen Bonding: Indazole's N1-H and N2 lone pair provide a distinct hydrogen bonding pattern compared to indole's single N1-H donor. This allows indazoles to form different and potentially more complex or specific hydrogen bond networks with a target protein.

Electronic Distribution and Dipole Moment: The presence of the N-N bond in indazole alters the electronic distribution and the vector of the dipole moment across the ring system compared to indole. This can fundamentally change the nature of its electrostatic and dipole-dipole interactions with a protein.

Reactivity and Metabolism: Despite their structural similarity, indazole chemistry is often less studied than that of indoles. The pyrazole ring in indazole is generally more resistant to electrophilic substitution than the pyrrole ring in indole, which can affect metabolic stability.

The table below summarizes key comparative features.

| Feature | 1H-Indazole | 1H-Indole |

|---|---|---|

| Fused Ring System | Benzene + Pyrazole | Benzene + Pyrrole |

| Number of Nitrogen Atoms | Two (positions 1 and 2) | One (position 1) |

| H-Bonding Capability | N1-H (donor), N2 (acceptor) | N1-H (donor) |

| Tautomerism | 1H- and 2H- tautomers are common | Tautomerism is less significant |

| Primary Use in Medicinal Chemistry | Kinase inhibitors, GPCR antagonists, anti-inflammatory | Serotonin receptor agonists, anti-migraine, anti-cancer |

While indole-based compounds are exceptionally common in pharmaceuticals, the unique properties of the indazole core allow it to serve as a valuable alternative or replacement. The choice between an indazole and an indole scaffold in drug design depends on the specific topology and amino acid composition of the target binding site and the desired physicochemical properties of the final molecule.

Computational Chemistry and Molecular Modeling in Research

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

In research involving the indazole-3-carboxylic acid scaffold, molecular docking has been employed to predict the binding affinity and interaction patterns of its derivatives with various protein targets. For instance, studies on novel 3-carboxamide indazole derivatives have utilized AutoDock to investigate their potential as inhibitors of receptors implicated in renal cancer. nih.gov These simulations calculate the binding energy between the indazole derivative and the active site of the target protein, with a more negative value indicating a stronger, more stable interaction.

Key findings from such studies often reveal specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For example, docking studies of indazole derivatives with the renal cancer receptor (PDB: 6FEW) identified specific compounds with high binding energies, suggesting their potential as therapeutic agents. nih.govresearchgate.net The analysis of these docked poses provides a structural hypothesis for the observed activity, guiding further chemical modifications to improve potency and selectivity.

Table 1: Example Molecular Docking Data for Indazole Derivatives Note: This table is illustrative of data generated in studies on indazole derivatives, as specific docking scores for 6-chloro-4-methyl-1H-indazole-3-carboxylic acid are not publicly detailed.

| Compound Series | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-Carboxamide Indazole Derivatives | Renal Cancer Receptor (6FEW) | -8.5 to -9.5 | Not specified |

| Indazole-3-carboxylic Acid Metal Complexes | Renal Cancer Receptor (4WA9) | Not specified | Not specified |

| 5-Azaindazole Derivatives | PBR Receptor | -257.9 to -286.3 | LEU43, GLN109, ILE141 |

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is widely applied to study the electronic and vibrational properties of molecules, offering deep insights into their reactivity, stability, and spectroscopic signatures.

For indazole derivatives, DFT calculations, often using the B3LYP functional with a 6-311+G(d,p) basis set, are performed to determine key electronic properties. nih.govacs.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally implies higher chemical reactivity and polarizability. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including hydrogen bonding and receptor binding. nih.govnih.gov Furthermore, theoretical calculations of vibrational frequencies (FT-IR) and NMR chemical shifts can be compared with experimental data to confirm the molecular structure. dntb.gov.ua

Table 2: Illustrative Electronic Properties from DFT Calculations on Indazole Analogs Note: This table represents typical data obtained from DFT studies on related heterocyclic compounds.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 | Represents electron-donating ability |

| LUMO Energy | -1.5 to -2.5 | Represents electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | ~4.0 to ~5.0 | Indicator of chemical reactivity and stability |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of newly designed, unsynthesized molecules.

While specific QSAR models for this compound are not widely published, structure-activity relationship (SAR) studies on the broader class of indazole-3-carboxamides have provided valuable data that forms the basis for QSAR. nih.gov For instance, SAR studies on indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel have demonstrated that the specific regiochemistry of the 3-carboxamide linker is critical for activity. nih.gov Modifications at this position, as well as on the indazole ring, significantly impact the ability to inhibit calcium influx in mast cells. nih.gov

A typical QSAR study involves calculating a wide range of molecular descriptors (e.g., topological, physicochemical, electronic) for a set of molecules with known activities. acs.org Statistical methods are then used to build a model that links these descriptors to the biological response. Such models are invaluable for prioritizing synthetic targets and optimizing lead compounds by computationally screening for derivatives with predicted high activity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While static models from docking and DFT are informative, understanding the dynamic behavior of a molecule is crucial. Conformational analysis and molecular dynamics (MD) simulations provide this dynamic perspective. Conformational analysis identifies the low-energy, stable three-dimensional arrangements of a molecule, which is critical as the bioactive conformation may not be the absolute lowest energy state. Studies on the crystal structure of 1H-indazole-3-carboxylic acid have shown that the carboxy group tends to adopt a nearly coplanar and transoid orientation relative to the heterocyclic ring. researchgate.net

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can assess the stability of a ligand-protein complex predicted by docking. researchgate.net By simulating the complex in a virtual aqueous environment for nanoseconds, researchers can observe how the ligand and protein interact and adjust their conformations. ajchem-a.com Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating the stability of the complex. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein upon ligand binding. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time, confirming the persistence of key interactions. nih.gov

These simulations provide a more realistic view of the binding event, validating docking poses and offering insights into the dynamic nature of the ligand-receptor interaction. researchgate.netajchem-a.com

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for 6-Chloro-4-methyl-1H-indazole-3-carboxylic Acid and its Derivatives

The indazole scaffold is a key component in a wide array of biologically active molecules, particularly as kinase inhibitors. researchgate.net Derivatives of the indazole core have shown inhibitory activity against numerous kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Future research could focus on screening this compound and its amide derivatives against a broad panel of kinases to identify novel biological targets.

Recent studies have highlighted the potential of indazole derivatives as inhibitors for specific therapeutic targets:

Apoptosis Signal-Regulating Kinase 1 (ASK1): A series of novel ASK1 inhibitors based on an indazole scaffold were designed and synthesized for the potential treatment of Non-alcoholic steatohepatitis (NASH). A lead compound from this series was found to inhibit the ASK1-p38/JNK signaling pathway. nih.gov

p21-Activated Kinase 1 (PAK1): Using a fragment-based screening approach, 1H-indazole-3-carboxamide derivatives were identified as potent and selective PAK1 inhibitors, which play a role in tumor progression. nih.gov

Akt Inhibitors: The indazole scaffold has been utilized to develop selective inhibitors for the kinase Akt, a key node in cellular growth and survival signaling pathways often implicated in cancer. researchgate.net

S-adenosyl Homocysteine/Methylthioadenosine (SAH/MTA) Nucleosidase: Structure-based design has led to the development of 5-aminoindazole (B92378) derivatives as potent inhibitors of SAH/MTA nucleosidase, demonstrating broad-spectrum antimicrobial activity. acs.org

Given these precedents, derivatives of this compound could be synthesized and evaluated as inhibitors for these and other novel biological targets. The carboxylic acid group serves as a versatile chemical handle for creating libraries of amide derivatives to explore structure-activity relationships (SAR). derpharmachemica.com

Development of Advanced Synthetic Strategies for Complex Analogs

While the synthesis of the core this compound is achievable through established heterocyclic chemistry principles, the development of advanced synthetic strategies is crucial for generating complex and diverse analogs for biological screening. Modern synthetic methods can provide efficient access to novel derivatives with precise control over regioselectivity and stereochemistry.

Future synthetic explorations could include:

Direct C-H Functionalization: Applying modern transition-metal-catalyzed C-H activation and functionalization techniques could enable the direct introduction of various substituents onto the indazole ring, bypassing more traditional multi-step synthetic sequences.

Diazotization Reactions: An efficient method for synthesizing 1H-indazole-3-carboxylic acid derivatives involves the direct conversion of ortho-aminobenzacetamides through a diazotization reaction, a strategy that offers mild conditions and high yields. sioc-journal.cn

Selective N-Alkylation: Developing regioselective protocols for the alkylation of the indazole nitrogen atoms is critical, as the biological activity of N1- and N2-isomers can differ significantly. A method using indazole-3-carboxylic acid as the starting material has been developed for the selective N1-alkylation to produce synthetic cannabinoids and their metabolites. ssrn.comresearchgate.net

Improved Coupling Reactions: The synthesis of 1H-Indazole-3-carboxamides is often achieved by coupling the carboxylic acid with various amines. derpharmachemica.com Optimizing these coupling reactions and exploring novel catalytic systems can improve efficiency and substrate scope.

These advanced strategies would facilitate the creation of a library of complex analogs of this compound, which is essential for probing biological targets and optimizing therapeutic potential.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

Once a derivative of this compound demonstrates significant biological activity, integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) will be a critical next step. This approach provides a holistic view of the cellular response to a compound, offering deeper insights into its mechanism of action, identifying potential off-target effects, and discovering biomarkers for efficacy.

For instance, if a derivative is identified as a potent anti-cancer agent, a multi-omics approach could:

Identify Signaling Pathways: Transcriptomic and proteomic analyses can reveal which cellular signaling pathways are perturbed by the compound, confirming its on-target effects and uncovering novel mechanisms.

Uncover Resistance Mechanisms: By comparing the multi-omics profiles of sensitive and resistant cancer cell lines, researchers can identify the genetic or signaling alterations that lead to drug resistance.

Elucidate Metabolic Effects: Metabolomics can show how the compound alters the metabolic landscape of the cell, which could be linked to its therapeutic effect or potential side effects.

While no multi-omics data currently exists for this compound itself, this strategy represents a powerful future direction for characterizing the biological impact of any promising derivatives that may emerge from screening campaigns.

Innovations in Computational Design and High-Throughput Screening Methodologies

Computational chemistry and high-throughput screening (HTS) are indispensable tools in modern drug discovery. These approaches can accelerate the identification of lead compounds and optimize their properties, saving significant time and resources.

For this compound, future research should leverage:

Structure-Based Drug Design (SBDD): If a biological target is identified and its 3D structure is known, SBDD can be used to design derivatives of the lead compound with improved potency and selectivity. This involves computationally docking virtual compounds into the target's active site to predict binding affinity and mode. acs.org

Fragment-Based Screening: This approach can identify small molecular fragments that bind to the target protein, which can then be grown or linked to generate more potent lead compounds. nih.gov The 1H-indazole-3-carboxamide moiety itself could be considered a starting fragment. nih.gov

In Silico Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened against various biological targets using computational methods to prioritize compounds for synthesis and biological testing. nih.gov

DFT and Molecular Docking: Computational tools such as Density Functional Theory (DFT) can be used to study the physicochemical properties of indazole derivatives, while molecular docking can predict their binding affinity with specific receptors, such as those implicated in renal cancer. nih.gov

These computational methodologies, combined with HTS of the synthesized compound libraries, will be instrumental in unlocking the therapeutic potential of this chemical scaffold.

Application of Indazole Scaffolds in Chemical Biology Probes and Research Tools

Beyond direct therapeutic applications, indazole scaffolds can be developed into valuable chemical biology probes to study biological processes. The functional groups on this compound, particularly the carboxylic acid, provide a convenient point for chemical modification.

Potential applications in chemical biology include:

Affinity-Based Probes: By attaching a reactive group or a photo-affinity label to an indazole derivative with known biological activity, researchers can create probes to covalently label the target protein in complex biological systems, aiding in target identification and validation.

Fluorescent Probes: Conjugating a fluorescent dye to the indazole scaffold can create probes for visualizing the localization of a target protein within cells using microscopy techniques.

Coordination Polymers: Indazole-carboxylic acids have been used as ligands to create coordination polymers with metals like zinc and cadmium. mdpi.com These materials can exhibit interesting photoluminescent properties, suggesting potential applications in sensing and imaging. mdpi.com

The development of such research tools from the this compound scaffold would depend on first identifying a specific, high-affinity biological target. These probes would then become invaluable for dissecting the biology of that target.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-chloro-4-methyl-1H-indazole-3-carboxylic acid?

A common approach involves refluxing precursors in acetic acid with sodium acetate. For example, analogous indazole derivatives were synthesized by refluxing 3-formyl-indole-2-carboxylic acid with aminothiazole derivatives in acetic acid (3–5 hours), followed by recrystallization from DMF/acetic acid (1:1) to achieve 60–75% yields . Adjusting molar ratios (e.g., 1.1:1 aldehyde-to-amine ratio) and extending reflux time (up to 8 hours) can optimize cyclization efficiency.

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : Identify aromatic protons (δ 6.8–8.2 ppm for indazole core) and methyl groups (δ ~2.5 ppm for 4-methyl substituent).

- Mass Spectrometry : Confirm molecular weight (theoretical 216.63 g/mol; experimental analogs report 175.18–318.68 g/mol) .

- HPLC : Assess purity (>95% for research-grade material, as validated for structurally similar compounds) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (applied to related indazoles in ) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthesis yield?

Optimization strategies include:

- Solvent Screening : Compare acetic acid (protic, facilitates cyclization) with DMF (polar aprotic, enhances solubility but may reduce yield) .

- Catalyst Selection : Test bases (e.g., NaOAc, K₂CO₃) to accelerate imine intermediate formation.

- Temperature Control : Microwave-assisted synthesis (reduces reaction time by 50% vs. traditional reflux) for heat-sensitive intermediates .

- Purification : Recrystallization (DMF/acetic acid) vs. column chromatography (higher purity but lower recovery) .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

- Purity Variability : Validate compound purity via HPLC and elemental analysis. For example, impurities in indazole analogs skewed IC₅₀ values in kinase inhibition assays .

- Assay Conditions : Standardize cell lines (e.g., prostate cancer PC-3 vs. LNCaP) and incubation times. highlights how protocol differences affect apoptosis assays .

- Structural Confirmation : Re-synthesize disputed derivatives using published protocols (e.g., ) to confirm bioactivity .

Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?

Focus on:

- Position 4 : Introduce bulkier alkyl/aryl groups (e.g., 4-isopropyl in ) to study steric effects on target binding .

- Carboxylic Acid Group : Convert to esters (e.g., ethyl ester in ) to enhance membrane permeability .

- Chloro Substituent : Replace Cl with Br or NO₂ to evaluate electronic effects on reactivity and target affinity . Evaluate derivatives using enzyme inhibition assays (e.g., kinase profiling) and cytotoxicity screens (e.g., NCI-60 cell panel) .

Key Physicochemical Data

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₉H₇ClN₂O₂ | Calculated |

| Boiling Point | ~411.5°C (estimated from analogs) | |

| LogP (Partition Coefficient) | 2.17 (predicted for similar indazole) | |

| Recrystallization Solvent | DMF/Acetic Acid (1:1) | |

| Stability | Stable under inert atmosphere; avoid strong oxidizers |

Methodological Recommendations

- Synthesis : Use acetic acid reflux with NaOAc for scalable production .

- Purification : Prioritize recrystallization for high-priority applications; use chromatography for analytical standards .

- Bioactivity Testing : Include positive controls (e.g., known kinase inhibitors) and replicate assays across labs to validate results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |